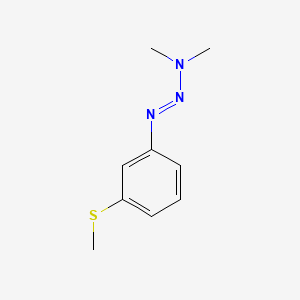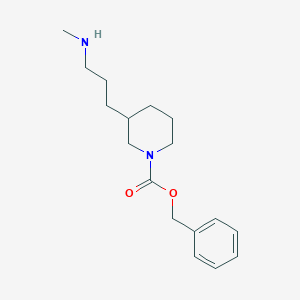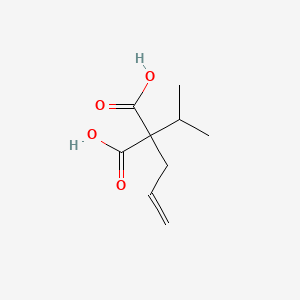
3,3-Dimethyl-1-(m-methylthiophenyl)triazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(m-methylthiophenyl)triazene is an organic compound belonging to the triazene family Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene typically involves the reaction of 3-methylthiophenylamine with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(m-methylthiophenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the triazene group to an amine, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(m-methylthiophenyl)triazene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active metabolites.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene involves its conversion to reactive intermediates, such as diazonium ions, which can interact with biological molecules. These intermediates can alkylate DNA, proteins, and other cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA alkylation, enzyme inhibition, and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the methylthio group, resulting in different chemical properties and reactivity.
1,3-Diphenyltriazene: Features two phenyl groups, which influence its stability and applications.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene:
Uniqueness
3,3-Dimethyl-1-(m-methylthiophenyl)triazene is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
52416-14-5 |
|---|---|
Fórmula molecular |
C9H13N3S |
Peso molecular |
195.29 g/mol |
Nombre IUPAC |
N-methyl-N-[(3-methylsulfanylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3S/c1-12(2)11-10-8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 |
Clave InChI |
CWWODDIXPTUZOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC(=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)

![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)





![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
